![molecular formula C6H8N2O2S B028350 (2-Amino-thiazol-5-yl)-acetic acid methyl ester CAS No. 110295-93-7](/img/structure/B28350.png)
(2-Amino-thiazol-5-yl)-acetic acid methyl ester
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Overview
Description
“(2-Amino-thiazol-5-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C6H8N2O2S . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “(2-Amino-thiazol-5-yl)-acetic acid methyl ester” is1S/C6H8N2O2S.BrH/c1-10-5(9)2-4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(2-Amino-thiazol-5-yl)-acetic acid methyl ester” has a molecular weight of 172.20 . It is a yellow solid with a density of 1.552g/cm3 . The compound has a boiling point of 399ºC at 760mmHg .Scientific Research Applications
Antioxidant Activity
Methyl 2-(2-aminothiazol-5-yl)acetate: has been utilized in the synthesis of derivatives that exhibit significant antioxidant properties. These derivatives have been tested against various oxidative stress markers and have shown to possess the ability to scavenge free radicals, which are implicated in numerous chronic degenerative diseases .
Anticancer Applications
The compound’s derivatives have demonstrated anti-proliferative effects on cancer cell lines, such as HepG2. This suggests potential applications in cancer treatment, where these derivatives could be used to inhibit the growth of cancerous cells .
Antimicrobial Properties
Research indicates that derivatives of Methyl 2-(2-aminothiazol-5-yl)acetate have been associated with antimicrobial activity. This makes them valuable in the development of new antibiotics and antiseptics to combat resistant strains of bacteria .
Anti-inflammatory Uses
The anti-inflammatory potential of this compound’s derivatives is another area of interest. They could be used in the treatment of various inflammatory conditions, providing a synthetic pathway for developing new anti-inflammatory drugs .
Drug Development
Due to its versatile biological activities, Methyl 2-(2-aminothiazol-5-yl)acetate serves as a key intermediate in drug development. It’s a building block for synthesizing a wide range of therapeutically active molecules .
Synthesis of Heterocyclic Compounds
The compound is integral in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. Its role in the multicomponent synthesis of tri-substituted methane derivatives is particularly noteworthy, contributing to the green chemistry approach by avoiding metal catalysts and simplifying purification processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
Methyl 2-(2-aminothiazol-5-yl)acetate, a derivative of 2-aminothiazole, has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . The compound’s primary targets are likely to be the proteins involved in these cancerous cell lines.
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets in various ways, such as donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the target proteins, potentially inhibiting their function and affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Given its anticancer activity, it is likely that it affects pathways related to cell growth and proliferation
Pharmacokinetics
The solubility of the compound in various solvents suggests that it may have good bioavailability
Result of Action
The result of Methyl 2-(2-aminothiazol-5-yl)acetate’s action is likely to be the inhibition of cancer cell growth and proliferation, given its reported anticancer activity
Action Environment
The action of Methyl 2-(2-aminothiazol-5-yl)acetate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy
properties
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQBFOVDJDGAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359441 |
Source
|
Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
CAS RN |
110295-93-7 |
Source
|
Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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